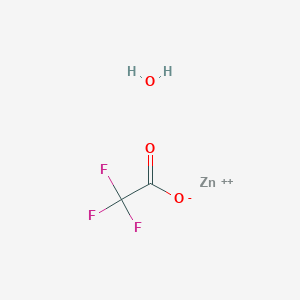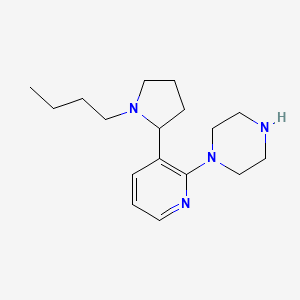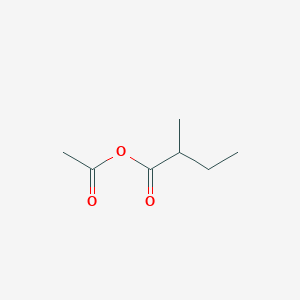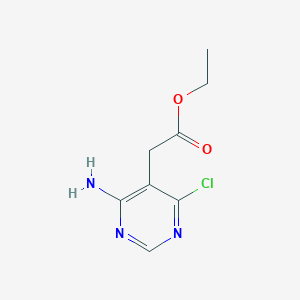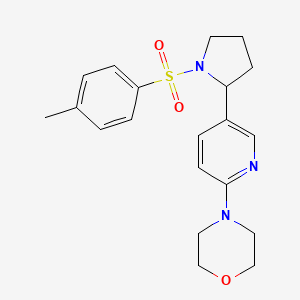
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C20H25N3O3S. This compound features a morpholine ring, a pyridine ring, and a tosylated pyrrolidine moiety, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine. The tosylation of pyrrolidine is achieved using tosyl chloride in the presence of a base such as triethylamine. The resulting tosylpyrrolidine is then reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to form the pyridine-substituted intermediate. Finally, this intermediate is reacted with morpholine under nucleophilic substitution conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for tosylation and coupling reactions, as well as automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
科学的研究の応用
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Similar in structure but with different substituents, leading to varied biological activities.
Isothiazolo[4,5-b]pyridines: Explored as inhibitors of cyclin G-associated kinase, showcasing different inhibitory profiles compared to the target compound.
Uniqueness
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosylated pyrrolidine moiety, in particular, provides unique binding properties that are not observed in other similar compounds.
特性
分子式 |
C20H25N3O3S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C20H25N3O3S/c1-16-4-7-18(8-5-16)27(24,25)23-10-2-3-19(23)17-6-9-20(21-15-17)22-11-13-26-14-12-22/h4-9,15,19H,2-3,10-14H2,1H3 |
InChIキー |
WPYYFTNSTYVGSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)

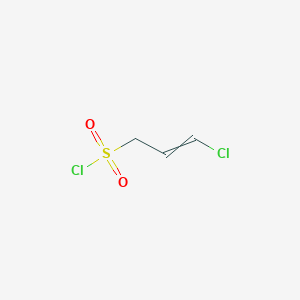
![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)
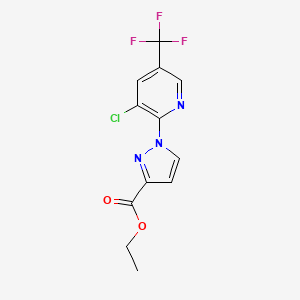
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)

